molecular formula C9H10ClN3O2 B12086845 Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- CAS No. 252914-67-3

Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-

Cat. No.: B12086845
CAS No.: 252914-67-3
M. Wt: 227.65 g/mol
InChI Key: SFSBQDZAZSRWPB-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is known for its unique structure, which includes a chloro group, a phenylamino group, and a carbonyl-oxy linkage. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- typically involves the reaction of ethanimidamide with 2-chloro-N-[[(phenylamino)carbonyl]oxy]- under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of automated systems and precise control of reaction parameters helps in achieving high production rates.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the chloro group, phenylamino group, and carbonyl-oxy linkage in Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- makes it distinct and valuable for specific applications.

Properties

CAS No.

252914-67-3

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

[(Z)-(1-amino-2-chloroethylidene)amino] N-phenylcarbamate

InChI

InChI=1S/C9H10ClN3O2/c10-6-8(11)13-15-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,14)

InChI Key

SFSBQDZAZSRWPB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C(/CCl)\N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C(CCl)N

Origin of Product

United States

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